Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl-
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Overview
Description
Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is a complex organic compound that features a thienyl group and a piperidinyl group. This compound is notable for its unique structure, which combines the properties of both thiophene and piperidine rings. The presence of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- typically involves the reaction of 2,5-dimethyl-3-thiophenecarboxaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thienyl and piperidinyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- involves its interaction with specific molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanone, bis(2,5-dimethyl-3-thienyl)-: This compound features two thienyl groups and exhibits similar chemical properties.
Methanone, (2,5-dimethyl-3-thienyl)(4-methoxyphenyl)-: This compound has a methoxyphenyl group instead of a piperidinyl group, leading to different reactivity and applications.
Uniqueness
Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is unique due to the presence of both thienyl and piperidinyl groups, which confer distinct chemical and biological properties.
Biological Activity
Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antitubercular, and enzyme inhibition activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives characterized by the presence of a thienyl moiety. Its structure can be represented as follows:
This molecular configuration suggests potential interactions with various biological targets.
Antibacterial and Antitubercular Activity
Recent studies have demonstrated that derivatives of piperidine containing thienyl groups exhibit significant antibacterial properties. For instance, a study reported that compounds similar to Methanone displayed minimal inhibitory concentrations (MIC) against various bacterial strains ranging from 0.8 to 100 µg/mL. Notably, one derivative exhibited an MIC of 0.8 µg/mL against Mycobacterium tuberculosis, indicating strong antitubercular activity .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
5k | 0.8 | Antitubercular |
5f | 10 | Antibacterial |
5n | 25 | Antibacterial |
Enzyme Inhibition
Molecular docking studies have revealed that Methanone interacts effectively with dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes. These interactions are crucial as they play significant roles in bacterial survival and proliferation. The binding affinities suggest that these compounds could serve as leads for developing new antibacterial agents targeting these enzymes .
Case Study 1: Synthesis and Evaluation
In a comprehensive study published in MDPI, researchers synthesized various thienyl-piperidine derivatives and evaluated their biological activities. Among these, several compounds exhibited pronounced inhibitory effects on DHFR with IC50 values significantly lower than the standard drug trimethoprim. The study emphasized the potential of these compounds in treating infections caused by resistant bacterial strains .
Case Study 2: In Vitro Testing
Another investigation assessed the cytotoxicity of Methanone derivatives against mammalian cell lines, including Vero and A549 cells. The results indicated moderate cytotoxicity at MIC values up to 62.5 µg/mL, suggesting that while these compounds are effective against bacteria, their safety profile in human cells requires further exploration .
Research Findings Summary
The following key findings summarize the biological activity of Methanone:
- Antibacterial Activity : Significant against both Gram-positive and Gram-negative bacteria.
- Antitubercular Activity : High efficacy against Mycobacterium tuberculosis.
- Enzyme Inhibition : Effective inhibition of DHFR and enoyl ACP reductase.
- Cytotoxicity : Moderate levels observed in mammalian cell lines.
Properties
CAS No. |
1152592-26-1 |
---|---|
Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H17NOS/c1-8-7-11(9(2)15-8)12(14)10-3-5-13-6-4-10/h7,10,13H,3-6H2,1-2H3 |
InChI Key |
PFTSLNQUKGVPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C2CCNCC2 |
Origin of Product |
United States |
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